4-Ethylpyridine

Description

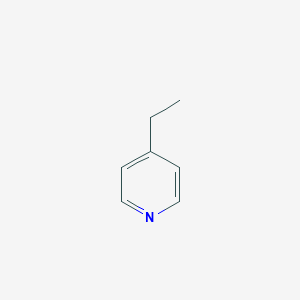

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-2-7-3-5-8-6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXRKZJMGVSXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873555 | |

| Record name | 4-Ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with an obnoxious odor; Turns brown if not pure; [Merck Index] Colorless to pale yellow liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | 4-Ethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.27 [mmHg] | |

| Record name | 4-Ethylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

536-75-4, 71077-16-2 | |

| Record name | 4-Ethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, C1-3-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071077162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ETHYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ETHYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridine, C1-3-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KW0SE2TL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 Ethylpyridine

Advanced Synthetic Approaches to 4-Ethylpyridine (B106801) and its Precursors

The synthesis of this compound and its precursors is a subject of ongoing research aimed at improving efficiency, selectivity, and scalability. Various methods have been developed, ranging from classic reduction reactions to multi-component condensation strategies.

Development of Efficient and Selective Synthesis Routes for Pyridine (B92270) Derivatives

The production of alkylated pyridines often involves the condensation of aldehydes and ammonia (B1221849). For instance, the reaction between acetaldehyde (B116499) and ammonia can yield a mixture of pyridine, 2-methylpyridine (B31789), and 4-methylpyridine (B42270), with the final composition depending on the specific reaction conditions. agropages.com These methylpyridines serve as crucial precursors for more complex derivatives.

A prominent method for the synthesis of this compound itself is the Wolff-Kishner reduction of 4-Acetylpyridine. chemicalbook.com A modification of this reaction, the Huang-Minlon modification, has been effectively used to reduce acetyl functions to ethyl groups in the pyridine series, providing a reliable route to the desired product. cdnsciencepub.com This method involves the reaction of the corresponding acetylpyridine with hydrazine (B178648) hydrate (B1144303) in the presence of a strong base. cdnsciencepub.com

Furthermore, innovative routes are being explored, such as the reaction of 4-methylpyridine with aldehydes. For example, reacting 4-methylpyridine with paraformaldehyde or acetaldehyde in the presence of a base like triethylamine (B128534) can produce pyridine ethanol (B145695) derivatives, which can be further transformed. google.com

Investigation of Raw Materials and Reaction Conditions

The selection of raw materials and the optimization of reaction conditions are critical for maximizing yield and purity. In the industrial synthesis of pyridine derivatives, raw materials like formaldehyde, acetaldehyde, and ammonia are common starting points. beilstein-journals.org The reaction is typically conducted in the gas phase over a solid catalyst. beilstein-journals.org

For the synthesis of this compound from 4-methylpyridine and acetaldehyde, the reaction can be performed in an autoclave with water as a solvent and triethylamine as a basic catalyst at elevated temperatures (e.g., 140°C). google.com Post-reaction, the removal of unreacted reagents and byproducts is crucial for isolating the pure product. google.com

Regioselective Functionalization of this compound

The functionalization of the pyridine ring, particularly at specific positions, is key to creating valuable, complex molecules. Recent advancements have focused on achieving high regioselectivity in these transformations.

C-Sulfonylation of 4-Alkylpyridines

A significant development in the functionalization of 4-alkylpyridines is the direct C-sulfonylation at the picolyl position (the CH2 group of the ethyl substituent). This transformation converts 4-alkylpyridines into the corresponding aryl picolyl sulfones by treating them with aryl sulfonyl chlorides. nih.govnsf.gov This reaction represents a formal sulfonylation of an unactivated picolyl C–H bond. nih.govresearchgate.net

The process is generally carried out by reacting the 4-alkylpyridine with an aryl sulfonyl chloride and a base, such as triethylamine (Et3N), often in the presence of a catalyst. nih.gov

Mechanistic Studies of N-Sulfonyl-4-Alkylidene Dihydropyridine (B1217469) Intermediates

Mechanistic investigations have revealed a plausible pathway for the C-sulfonylation reaction. acs.orgacs.org The proposed mechanism involves several key steps:

N-Sulfonylation : The reaction begins with the initial N-sulfonylation of the pyridine nitrogen atom by the aryl sulfonyl chloride, forming a pyridinium (B92312) salt. acs.orgacs.org

Deprotonation : The resulting pyridinium salt has an acidified picolyl position. A base, such as triethylamine, mediates a deprotonation at this site. acs.orgacs.org This generates a highly reactive alkylidene dihydropyridine intermediate. acs.orgthieme-connect.com Specifically, this is an N-sulfonyl-4-alkylidene dihydropyridine.

C-Sulfonylation : This dihydropyridine intermediate then reacts with another molecule of the sulfonyl chloride. acs.orgthieme-connect.com

N-Desulfonylation : An N-desulfonylation step, often occurring during the aqueous acidic work-up, yields the final aryl picolyl sulfone product. acs.orgthieme-connect.com

Catalytic Promoters and Substrate Scope in Sulfonylation

The efficiency and outcome of the C-sulfonylation reaction are heavily influenced by catalytic promoters and the choice of substrates.

Catalytic Promoters: 4-Dimethylaminopyridine (DMAP) has been identified as a significant catalytic promoter that can substantially increase the reaction rate. thieme-connect.com The stoichiometry of the reactants is also a critical factor for achieving optimal yields. acs.org Initial studies on the reaction between this compound and p-toluenesulfonyl chloride established that chloroform (B151607) (CHCl3) is a suitable solvent. acs.orgresearchgate.net

The table below summarizes the optimization of reaction conditions for the sulfonylation of this compound (1b) with tosyl chloride (2a).

| Entry | Base (equiv.) | DMAP (mol %) | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Et3N (3.5) | 10 | CH2Cl2 | 16 | 81 | researchgate.net |

| 2 | DIPEA (3.5) | 10 | CH2Cl2 | 16 | 75 | acs.org |

| 3 | Proton Sponge (3.5) | 10 | CH2Cl2 | 16 | <5 | acs.org |

| 4 | Et3N (3.5) | - | CH2Cl2 | 16 | 62 | acs.org |

| 5 | Et3N (3.5) | 10 | CHCl3 | 1.5 | 89 | acs.orgresearchgate.net |

Substrate Scope: The reaction demonstrates a broad substrate scope with respect to both the 4-alkylpyridine and the aryl sulfonyl chloride. acs.org Various 4-alkylpyridines undergo smooth sulfonylation. nih.gov The reaction is also compatible with a range of aryl sulfonyl chlorides, including those with electron-donating and electron-withdrawing groups, as well as sterically demanding analogues. researchgate.net Even heteroaromatic sulfonyl chlorides have proven to be effective reaction partners. acs.org However, the reaction has limitations; it has been observed that alkyl sulfonyl chlorides, such as methanesulfonyl chloride, fail to produce the desired picolyl sulfonylation product. nsf.govacs.org

The following table illustrates the scope of the reaction with respect to the sulfonyl chloride, using this compound as the substrate.

| Product | Sulfonyl Chloride | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 3ba | p-Toluenesulfonyl chloride | 1.5 | 89 | acs.org |

| 3bb | Benzenesulfonyl chloride | 1.5 | 86 | acs.org |

| 3bc | 2,4,6-Trimethylbenzenesulfonyl chloride | 2 | 86 | acs.org |

| 3bd | 2,4,6-Triisopropylbenzenesulfonyl chloride | 8 | 83 | acs.org |

| 3be | 1-Naphthalenesulfonyl chloride | 1.5 | 87 | acs.org |

| 3bf | p-Nitrobenzenesulfonyl chloride | 3 | 78 | acs.org |

| 3bg | o-Nitrobenzenesulfonyl chloride | 3 | 72 | acs.org |

| 3bh | Pyridine-2-sulfonyl chloride | 1.5 | 81 | acs.org |

Triborane (B₃H₇)-Mediated Substitution Reactions

The coordination of boranes to pyridine derivatives can significantly alter their reactivity, and triborane (B₃H₇) has emerged as a particularly effective reagent for mediating regioselective substitution reactions. rsc.orgrsc.orgrsc.org Unlike more common boranes like BH₃ and BF₃, B₃H₇ offers a unique combination of higher stability, reduced reducing ability, and distinct steric and electronic effects. rsc.orgrsc.org These properties are pivotal in the functionalization of this compound.

The coordination of triborane (B₃H₇) to this compound facilitates the selective alkylation and acylation at the C-4 position of the pyridine ring. rsc.orgresearchgate.net This transformation proceeds by first forming a stable this compound·B₃H₇ adduct. researchgate.net In the presence of a mild base, such as potassium tert-butoxide (KOtBu), deprotonation occurs at the ethyl group's methylene (B1212753) (CH₂) position, leading to a dearomatized 4-ethylidene-1,4-dihydropyridine intermediate coordinated to B₃H₇. rsc.orgresearchgate.net This intermediate then readily reacts with various electrophiles. rsc.org

For instance, reaction of the this compound·B₃H₇ adduct with methyl iodide in the presence of KOtBu in acetonitrile (B52724) yields the C-4 methylated product in high yield. researchgate.net This method is compatible with a range of electrophiles, including different alkyl halides and acylating agents, providing a versatile route to C(sp³)–H functionalization under mild conditions. rsc.orgrsc.org Control experiments have demonstrated that this reaction does not proceed with uncoordinated this compound or with the corresponding BH₃ adduct, and the BF₃ adduct leads to decomposition, highlighting the unique role of B₃H₇. researchgate.net

Table 1: B₃H₇-Mediated Alkylation of this compound with Various Electrophiles

| Electrophile | Base | Solvent | Product | Yield (%) | Citation |

| Methyl Iodide | KOtBu | CH₃CN | 4-Propylpyridine·B₃H₇ | 88 | researchgate.net |

| Ethyl Iodide | KOtBu | CH₃CN | 4-sec-Butylpyridine·B₃H₇ | 85 | rsc.org |

| Benzyl Bromide | KOtBu | THF | 4-(1-Phenylethyl)pyridine·B₃H₇ | 92 | rsc.org |

| Allyl Bromide | KOtBu | THF | 4-(But-1-en-2-yl)pyridine·B₃H₇ | 89 | rsc.org |

The high regioselectivity observed in these B₃H₇-mediated reactions is attributed to a significant intramolecular charge transfer (ICT) from the pyridine ring to the coordinated borane (B79455) moiety. rsc.orgrsc.orgrsc.org Upon formation of the Py·B₃H₇ adduct, the strong B–N dative bond induces a redistribution of electron density. rsc.orgresearchgate.net This ICT effect makes the protons on the C-4 alkyl substituent more acidic and susceptible to deprotonation by a base. rsc.orgrsc.org

Theoretical and experimental studies, including ¹H NMR spectroscopy, confirm this electronic perturbation. rsc.orgrsc.org The coordination of B₃H₇ leads to a downfield shift of the pyridine ring protons, indicating a decrease in electron density on the ring. rsc.org This charge transfer facilitates the formation of the stable dearomatized 4-alkylidene dihydropyridine intermediate, which is the key to the C-4 selective functionalization. rsc.orgrsc.org The interaction between the cation of the base (e.g., K⁺ from KOtBu) and the B₃H₇ moiety further enhances this charge transfer, stabilizing the dihydropyridine intermediate and promoting the reaction. rsc.orgrsc.org

A crucial aspect of the B₃H₇-mediated methodology is the formation of stable dearomatic dihydropyridine intermediates, which can be detected and characterized. rsc.orgrsc.orgresearchgate.net Unlike similar reactions attempted with BF₃ where no such intermediates were detected, the B₃H₇-coordinated dihydropyridines are stable enough to be observed in solution using ¹H and ¹¹B NMR spectroscopy. rsc.orgrsc.org

Role of Intramolecular Charge Transfer in Reaction Selectivity

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

This compound is a versatile molecule in the context of transition metal-catalyzed cross-coupling reactions, serving both as a substrate for functionalization and as a beneficial additive that can modulate the catalytic cycle. nih.govresearchgate.netacs.org

Nickel-catalyzed cross-coupling reactions have become a powerful method for forming C(sp²)–C(sp³) bonds, and these methods are applicable to heteroaryl substrates like this compound. nih.govnih.gov In particular, reductive cross-coupling, which uses a stoichiometric reductant like Mn⁰, and merged photoredox/nickel catalysis have expanded the scope of accessible transformations. nih.govacs.orgnih.gov

Merged photocatalytic and nickel-catalyzed couplings have been pioneered to connect heteroaryl halides with various coupling partners under mild, light-induced conditions. nih.govnih.gov While specific examples detailing the cross-coupling of this compound as a substrate are part of the broader success in functionalizing pyridine rings, its role as an additive is more explicitly documented. nih.govacs.org These dual catalytic systems often involve a photosensitizer (e.g., an Iridium complex) that absorbs light and engages in single-electron transfer (SET) events to generate radical intermediates and modulate the nickel catalyst's oxidation state (e.g., between Ni(I) and Ni(III) or Ni(0) and Ni(II)), enabling the coupling of challenging partners. acs.orgnih.govnsf.gov

In numerous transition metal-catalyzed reactions, this compound is employed as an additive to enhance reaction efficiency, yield, or selectivity. nih.govacs.orgacs.org While its exact role can be substrate-dependent and is not always fully understood, it is generally proposed to act as a ligand or a base. nih.govacs.org

In nickel-catalyzed reductive cross-couplings, this compound has been included in reaction protocols, although its necessity can vary. nih.gov For instance, in a Ni-catalyzed reductive coupling of a bromo-isoquinolone with a piperidine (B6355638) tosylate, the reaction proceeded with high yield both with and without this compound, suggesting its role might be to fine-tune the reaction rather than being essential. nih.gov In other systems, such as certain Fe/Ni metallaphotoredox decarboxylative couplings, the addition of this compound was found to be necessary for achieving productive coupling for specific substrates. acs.org It is presumed that pyridine-type additives can occupy coordination sites on the metal catalyst, thereby preventing unwanted side reactions like β-hydride elimination or promoting key steps like reductive elimination. acs.org

Table 2: Effect of this compound as an Additive in Ni-Catalyzed Cross-Coupling

| Reaction Type | Substrates | Catalyst System | Role of this compound | Outcome | Citation |

| Reductive Cross-Coupling | N-benzyl 6-bromo isoquinolone + N-Boc-4-tosyloxy-piperidine | NiBr₂·glyme / 4,4′-dtbp / Mn⁰ | Additive | 90% yield (with), 87% yield (without) | nih.gov |

| Decarboxylative Arylation | 4-Iodo-N,N-dimethylaniline + Adamantane-1-carboxylic acid | FeCl₃ / Ni(NO₃)₂·6H₂O | Additive | Necessary for productive coupling | acs.org |

Nickel-Catalyzed Reductive and Merged Photocatalytic Cross-Couplings

Strategies for this compound Derivatization

This compound is an organic compound featuring a pyridine ring substituted with an ethyl group at the fourth position. cymitquimica.com Its chemical nature, characterized by the basic nitrogen atom within the aromatic ring and the reactive ethyl group, allows for a variety of chemical transformations. cymitquimica.com Derivatization, the process of chemically modifying a compound to enhance its suitability for analysis or to create new molecules with specific properties, is a key strategy applied to this compound and related compounds. These modifications aim to improve analytical characteristics such as volatility for gas chromatography (GC), or ionization efficiency and chromatographic retention for liquid chromatography-mass spectrometry (LC-MS). researchgate.net Furthermore, derivatization can be employed to explore structure-activity relationships by creating a library of related compounds. researchgate.net

In analytical chemistry, derivatization is a targeted chemical modification of functional groups on a molecule. researchgate.net This process can convert the analyte into a form that is more easily detected and quantified. researchgate.net For compounds like this compound, derivatization can target the nitrogen of the pyridine ring or the C-H bonds of the ethyl group. The resulting derivatives often exhibit improved volatility, thermal stability, and chromatographic separation. obrnutafaza.hr

Design and Application of Derivatization Reagents for Targeted Analysis

The targeted analysis of this compound and similar molecules often necessitates derivatization to improve detection sensitivity and selectivity, particularly in complex matrices. lcms.cz The design of derivatization reagents is centered on introducing specific chemical moieties that enhance the analyte's physicochemical properties for a given analytical platform, such as GC or LC-MS. researchgate.netresearch-solution.com

For GC analysis, derivatization aims to increase the volatility and thermal stability of the analyte. obrnutafaza.hr Silylation is a common technique where an active hydrogen is replaced by an alkylsilyl group, such as trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (t-BDMS). obrnutafaza.hr Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. research-solution.com Acylation, another strategy, involves introducing an acyl group using reagents like fluorinated anhydrides, which are particularly useful for electron capture detection (ECD). research-solution.com

In the context of LC-MS, derivatization strategies focus on enhancing ionization efficiency and improving chromatographic separation on reverse-phase columns. researchgate.net Reagents are designed to introduce a readily ionizable group, such as a quaternary ammonium (B1175870) moiety or a proton-affine group like a dimethylamino function. researchgate.netresearchgate.net For instance, reagents containing a tertiary amine group, like dansyl chloride, are frequently used as they can be easily ionized. researchgate.net The introduction of a permanent charge via reagents like Girard's reagents (P and T) or 2-hydrazino-1-methylpyridine (HMP) can significantly boost sensitivity in ESI-MS. researchgate.netnih.gov While this compound itself does not have a carbonyl group to react with hydrazine-based reagents, the principle of introducing a charged tag is a cornerstone of modern derivatization design. researchgate.net

The reactivity of the pyridine ring itself can be exploited. For example, this compound can act as a ligand or be subject to alkylation reactions. cymitquimica.com In some synthetic applications, it is used as an additive to minimize side reactions during metal-catalyzed cross-coupling reactions, highlighting its coordinating properties which could also be a basis for specific derivatization approaches. acs.org Microbial transformation of this compound has also been studied, yielding hydroxylated derivatives such as (-)-4-(1-hydroxyethyl)pyridine and 4-(2-hydroxyethyl)pyridine, which could then be targeted by specific derivatization reagents for hydroxyl groups. intellectualarchive.com

A variety of reagents are available for the derivatization of different functional groups that could be present on derivatives of this compound.

| Derivatization Reagent Class | Reagent Example(s) | Target Functional Group(s) | Analytical Enhancement |

| Silylating Agents | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), MTBSTFA (N-Methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) | Alcohols, Phenols, Amines, Carboxylic Acids | Increased volatility and thermal stability for GC-MS. obrnutafaza.hrresearch-solution.com |

| Acylating Agents | Fluorinated Anhydrides (e.g., Trifluoroacetic Anhydride) | Alcohols, Phenols, Amines | Improved volatility for GC and enhanced sensitivity for ECD. research-solution.com |

| Alkylating Agents | PFBBr (Pentafluorobenzyl Bromide) | Carboxylic Acids, Phenols | Forms derivatives suitable for GC-ECD analysis. research-solution.com |

| Ionization Enhancing Agents (for LC-MS) | Dansyl Chloride, 2-Hydrazinopyridine, HMP (2-hydrazino-1-methylpyridine) | Amines, Phenols, Carbonyls | Introduces a highly ionizable group (e.g., tertiary amine, quaternary ammonium) for enhanced ESI-MS sensitivity. researchgate.netresearchgate.netnih.gov |

| Pyridine Modifying Agents | Methyl Iodide | Pyridine Nitrogen | Forms quaternary pyridinium salts, introducing a permanent positive charge. nih.gov |

Triple-Dimensional Combinatorial Derivatization for Enhanced Metabolomics

Nontargeted metabolomics aims to comprehensively analyze all metabolites in a biological sample, but this is challenging due to the vast chemical diversity and concentration range of these molecules. nih.govacs.org Chemical derivatization is a powerful strategy to enhance metabolite coverage by improving chromatographic behavior and mass spectrometry ionization rates. nih.govacs.org However, derivatization can complicate data interpretation because the resulting derivatives are often not present in standard spectral databases. acs.org

To overcome this, a "triple-dimensional combinatorial derivatization" strategy has been developed. nih.govacs.org This innovative approach utilizes a combination of three or more structurally similar, yet distinct, derivatization reagents to label metabolites in a sample. nih.govacs.org When these reagents react with a specific functional group on a metabolite, they produce a cluster of derivative peaks with characteristic, predictable shifts in mass and retention time. nih.govacs.org This unique isotopic and retention time signature greatly facilitates the confident identification of derivatized metabolites, even in the absence of a database entry, and helps to reduce false positives. nih.govacs.org

A key study demonstrated this principle by targeting carbonyl-containing metabolites in human plasma. nih.govacs.org The researchers used a cocktail of three hydrazide-based reagents that were structurally analogous but differed slightly in mass and polarity. nih.govacs.org

| Reagent | Structure | Function |

| 2-Hydrazinopyridine | C₅H₇N₃ | Derivatization of carbonyl groups. nih.govacs.org |

| 2-Hydrazino-5-methylpyridine | C₆H₉N₃ | Derivatization of carbonyl groups; creates a derivative with a +14 Da mass shift compared to 2-hydrazinopyridine. nih.govacs.org |

| 2-Hydrazino-5-cyanopyridine | C₆H₆N₄ | Derivatization of carbonyl groups; creates a derivative with a +25 Da mass shift compared to 2-hydrazinopyridine. nih.govacs.org |

The simultaneous use of these reagents tags each carbonyl-containing metabolite three times. The resulting trio of derivative peaks can be automatically detected and processed by specialized software, such as the in-house developed MS-TDF software mentioned in the study. nih.govacs.org This allows for the rapid and accurate annotation of a whole class of compounds from complex nontargeted metabolomics data. nih.gov

While this specific application targeted carbonyls, the underlying principle of combinatorial derivatization holds significant potential for other functional groups. researchgate.net For pyridine-containing compounds like this compound, one could envision a similar strategy using a set of, for example, alkylating agents with slightly different chain lengths or isotopic labels to target the pyridine nitrogen. This would create a unique signature for each pyridine-containing metabolite, enhancing their discovery and identification in complex biological systems.

Quantum Chemical Computational Studies

Quantum chemical calculations have become an indispensable tool for elucidating the molecular and electronic properties of chemical compounds from first principles. For this compound, these computational studies provide a detailed picture of its geometry, spectroscopic characteristics, and reactivity profile.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and analyzing electronic properties. DFT calculations, specifically using the B3LYP hybrid functional with the 6-311++G(d,p) basis set, have been successfully applied to determine the optimized geometric parameters (bond lengths and angles) of this compound. researchgate.net These theoretical calculations show good agreement with experimental data, validating the accuracy of the computational models. researchgate.net The optimization process seeks the lowest energy conformation of the molecule, providing a foundational understanding of its stable three-dimensional structure. dergipark.org.tr

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netnih.gov

For this compound, DFT calculations have been employed to simulate the HOMO and LUMO energies and determine the energy band gap. researchgate.net While specific energy values for this compound are not detailed in readily available literature, studies on closely related compounds like 4-(1-aminoethyl)pyridine using the B3LYP/6-311+G(d,p) method show a HOMO-LUMO gap of approximately 6.08 eV. dergipark.org.tr This provides a reference point for the expected electronic behavior of the this compound system.

Table 1: Frontier Molecular Orbital (FMO) Properties (Illustrative) This table illustrates the type of data obtained from FMO analysis. Specific values for this compound require dedicated computational studies.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~6.0 |

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating the electronic excitation energies and simulating the UV-Visible absorption spectra of molecules. researchgate.netscirp.org This analysis helps identify the electronic transitions, such as π→π* transitions, that are responsible for the molecule's absorption of light. researchgate.net The output from a TD-DFT calculation includes the excitation energies (in eV), the corresponding absorption wavelengths (λmax in nm), and the oscillator strength (f), which indicates the intensity of the transition. researchgate.netscirp.org

While specific TD-DFT studies focused solely on this compound are not prevalent in the reviewed literature, calculations on similar pyridine derivatives provide insight into the expected results. For instance, TD-DFT calculations on other pyridines successfully predict absorption maxima corresponding to electronic transitions from the HOMO to the LUMO. scirp.org The application of TD-DFT to this compound would yield a theoretical UV-Vis spectrum, pinpointing its characteristic absorption bands.

Table 2: Predicted Electronic Transitions via TD-DFT (Illustrative) This table shows the typical output of a TD-DFT calculation. Data is for illustrative purposes and does not represent this compound.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | - | - | - |

| S0 → S2 | - | - | - |

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system (μ ≈ -(I + A) / 2).

Electronegativity (χ): The power to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow (ω = μ² / 2η).

DFT calculations have been used to determine these descriptors for various pyridine derivatives. dergipark.org.trias.ac.in For the closely related 4-(1-aminoethyl)pyridine, the ionization potential was calculated to be 7.05 eV, the electron affinity 0.97 eV, and the chemical hardness 3.04 eV using the B3LYP method. dergipark.org.tr A study focusing on the nucleophilicity of substituted pyridines reported calculated values for this compound, providing direct data for some of its reactivity properties. ias.ac.in

Table 3: Calculated Global Reactivity Descriptors for this compound and a Related Compound

| Descriptor | This compound (Gas Phase) ias.ac.in | 4-(1-aminoethyl)pyridine (Gas Phase, B3LYP) dergipark.org.tr |

|---|---|---|

| Global Nucleophilicity (eV) | 1.95 | 1.99 |

| Ionization Potential (I) (eV) | - | 7.05 |

| Electron Affinity (A) (eV) | - | 0.97 |

| Chemical Hardness (η) (eV) | - | 3.04 |

Computational vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT calculations can predict the harmonic vibrational frequencies, IR intensities, and Raman activities of a molecule. researchgate.net For this compound, theoretical vibrational frequencies have been calculated using both Hartree-Fock (HF) and DFT (B3LYP) methods with the 6-311++G(d,p) basis set. researchgate.net

The results of these calculations, when appropriately scaled to account for anharmonicity and theoretical approximations, show excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov This correlation allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule, such as C-H stretching, ring breathing, and ethyl group deformations.

Chemical reactions and spectroscopic measurements are often performed in solution, where the solvent can significantly influence a molecule's properties. Continuum solvation models are an efficient way to account for these effects in computational studies. The Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM) is a widely used method that treats the solvent as a continuous dielectric medium surrounding a cavity that encloses the solute molecule. dergipark.org.tr

This model has been applied to study pyridine derivatives in various solvents. dergipark.org.tr For instance, the IEF-PCM model can be used to calculate electronic absorption spectra in different solvents, revealing shifts in absorption wavelengths (solvatochromism). researchgate.net Furthermore, dispersion-corrected DFT calculations combined with the SMD solvation model (a variation of IEF-PCM) have been used to predict the solvation Gibbs energies of compounds, including this compound in water. jocpr.com

Calculation of Electronic Excitation Energies and Absorption Wavelengths

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Experimental Spectroscopic Techniques for Structural Elucidation

A range of experimental spectroscopic techniques is indispensable for the definitive structural analysis of this compound. These methods probe the molecule's atomic and electronic structure, offering complementary information that, when combined, provides a complete picture of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules like this compound. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental tools for confirming the molecular structure of this compound.

In a typical ¹H NMR spectrum of this compound, the aromatic protons on the pyridine ring and the protons of the ethyl group exhibit characteristic chemical shifts. For instance, in a deuterated chloroform (CDCl₃) solvent, the protons on the pyridine ring typically appear as multiplets in the aromatic region, while the ethyl group's methylene and methyl protons resonate as a quartet and a triplet, respectively, in the aliphatic region. rsc.org

Similarly, the ¹³C NMR spectrum provides distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring resonate at higher chemical shifts compared to the aliphatic carbons of the ethyl group. rsc.org The specific chemical shifts are sensitive to the solvent used. rsc.org

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-2, H-6 | ~8.5 | ~150 | Doublet | |

| H-3, H-5 | ~7.2 | ~124 | Doublet | |

| -CH₂- | ~2.7 | ~28 | Quartet | ~7.6 Hz |

| -CH₃ | ~1.3 | ~15 | Triplet | ~7.6 Hz |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful technique for probing the electronic environment of the nitrogen atom within the pyridine ring of this compound, especially upon complexation with other molecules or metal ions. The ¹⁵N chemical shift is highly sensitive to changes in electron density at the nitrogen atom.

For instance, upon the formation of halogen-bonded complexes, such as those with dihypoiodites, the ¹⁵N NMR chemical shift of this compound undergoes a significant downfield shift. rsc.orgscispace.com This shift indicates a decrease in electron density at the nitrogen atom due to its involvement in the halogen bond. In one study, the ¹⁵N chemical shift of free this compound was reported to be -75.6 ppm, which shifted to approximately -160 ppm upon complexation. rsc.org The magnitude of this shift can provide insights into the strength and nature of the interaction. rsc.orgscispace.com Similarly, in solid-state NMR studies of iodine(I) complexes, the ¹⁵N chemical shifts provide valuable information about the coordination environment. researchgate.net

Proton (1H) and Carbon (13C) NMR for Structural Confirmation

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound and its derivatives, single-crystal X-ray diffraction studies provide accurate bond lengths, bond angles, and intermolecular interactions.

For example, the crystal structure of bis(O-ethyldithiocarbonato)bis(this compound)nickel(II) has been determined, revealing an octahedral geometry around the nickel(II) ion with the this compound ligands coordinated to the metal center. researchgate.net Such studies have also been crucial in characterizing the solid-state structures of complexes where this compound acts as a ligand, such as in dihypoiodite complexes, providing detailed information on the O–I–N halogen bonds. scispace.comjyu.firsc.org

Table: Crystallographic Data for a this compound Containing Complex

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| [Ni(S₂COEt)₂(4-Etpy)₂] | Monoclinic | P2₁/c | 9.4079(1) | 10.7323(2) | 11.7498(2) | 96.443(1) |

Data from the study of bis(O-ethyldithiocarbonato)bis(this compound)nickel(II). researchgate.net

Mass Spectrometry for Molecular Identification and Interaction Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to study its interactions with other molecules. The NIST WebBook provides mass spectral data for this compound, showing its characteristic fragmentation pattern under electron ionization. nist.gov

Electrospray Ionization (ESI) and its lower flow rate counterpart, nano-ESI, are soft ionization techniques particularly well-suited for studying non-covalent interactions, such as metal-ligand complexes. researchgate.netuvic.ca These methods allow for the transfer of intact complexes from solution to the gas phase for mass analysis.

The interaction of this compound with metal-containing species, such as Zn-porphyrin, has been investigated using nano-ESI mass spectrometry. sigmaaldrich.comnih.gov This technique allows for the direct observation of the metal-ligand complex ions, providing stoichiometric information and enabling the study of binding affinities. By monitoring the relative intensities of the free ligand and the complex as a function of concentration, it is possible to determine association constants for the binding interaction. nih.govcapes.gov.br

Direct Sampling Tandem Mass Spectrometry for Quantitation and Isomer Differentiation

Direct sampling tandem mass spectrometry (MS/MS) serves as a potent tool for both the quantification and differentiation of ethylpyridine isomers, including this compound. nih.gov The structural similarity among 2-, 3-, and this compound necessitates the use of advanced multivariate calibration techniques to analyze the complex MS/MS data. nih.gov

One approach involves the use of a distonic ion, (+)CH(2)OCH(2), which reacts with the ethylpyridine isomers to produce distonic N-methylene-ethylpyridinium ions through ionized methylene transfer. nih.gov Subsequent collision-induced dissociation (CID) of these product ions at 10 eV generates characteristic fragment ions. The fragmentation pathways are significantly influenced by the position of the ethyl group on the pyridine ring, allowing for differentiation between the ortho, meta, and para isomers. nih.gov

For quantitative analysis, multilinear partial least squares (N-PLS) and standard two-way partial least squares (PLS) models have been successfully applied to the MS/MS data. nih.govnih.gov Studies have shown that applying a logarithmic transform to the spectral data prior to calibration can yield better results due to the presence of heteroscedastic noise, with prediction errors in the range of 10-15%. nih.gov This combined approach of sequential mass spectrometric techniques with chemometric analysis provides a rapid and accurate method for the quantitation of complex isomeric mixtures. nih.gov

Table 1: Mass Spectrometry Techniques for this compound Analysis

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| Direct Sampling Tandem Mass Spectrometry (MS/MS) | Quantitation and isomer differentiation | Requires multivariate calibration; prediction errors of 10-15% can be achieved. | nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

The vibrational frequencies of this compound have been extensively studied using both infrared (IR) and Raman spectroscopy, providing a detailed "fingerprint" of the molecule. These techniques, often complemented by computational methods like Density Functional Theory (DFT), allow for the assignment of all fundamental vibrational modes. rsc.orgresearchgate.net

The IR and Raman spectra of this compound in the liquid state have been measured, and the observed frequencies have been assigned based on comparisons with related molecules like methylpyridines and ethylbenzene. rsc.org These assignments are crucial for understanding the molecule's structure and bonding.

Computational studies using DFT (e.g., B3LYP method with basis sets like 6-311++G(d,p)) have been shown to be in good agreement with experimental data after scaling, providing a powerful tool for predicting and interpreting the vibrational spectra. researchgate.net These calculations not only help in assigning the observed bands but also in understanding how substitutions on the pyridine ring affect its vibrational modes. nih.gov

Table 2: Selected Vibrational Frequencies (cm⁻¹) for this compound (Liquid State)

| Raman | Infrared | Assignment |

|---|---|---|

| 3029 m | 3072 s | CH stretch |

| 2935 s | 2977 s | CH stretch (ethyl) |

| 1600 s | 1603 s | Ring stretch |

| 1209 s | 1219 s | Ring breathing |

| 997 vs | 995 s | Ring breathing |

| 822 vw | 822 vs | CH out-of-plane bend |

| 493 m | 490 s | Ring deformation |

Source: Green and Barnard, 1963. rsc.org Intensities are denoted as s (strong), m (medium), w (weak), vw (very weak), vs (very strong).

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a valuable technique for investigating the electronic transitions in this compound and for monitoring its reactions. The UV spectrum of this compound, like other pyridine derivatives, is characterized by π → π* and n → π* electronic transitions. researchgate.netbethunecollege.ac.in

Qualitative UV-Vis spectra of this compound have been recorded, providing information about its absorption maxima. researchgate.net These spectra are sensitive to the molecular environment and can be used to study interactions and reactions. For instance, UV-Vis spectroscopy has been employed to monitor the kinetics of the reaction between organometallic complexes and this compound using stopped-flow techniques. rsc.org

Furthermore, time-resolved infrared (TRIR) spectroscopy, often used in conjunction with UV-Vis, can probe the electronic and molecular structures of excited states. Studies on related metal complexes containing this compound as a ligand have utilized these techniques to understand metal-to-ligand charge-transfer (MLCT) excited states. researchgate.net

Table 3: UV-Vis Absorption Data for Pyridine Derivatives

| Compound | λmax (nm) | εmax | Solvent/Conditions | Reference |

|---|---|---|---|---|

| Pyridine | 257 | 2750 | Not specified | bethunecollege.ac.in |

| 2-Methylpyridine | 260 | 3560 | Not specified | bethunecollege.ac.in |

| p-Nitrophenol | 255 | - | Neutral | bethunecollege.ac.in |

| p-Nitrophenol | 265 | - | Alkaline | bethunecollege.ac.in |

Thermochemical and Kinetic Investigations

Gas-Phase Reaction Kinetics and Mechanisms (e.g., with OH Radical)

The gas-phase reactions of this compound, particularly with the hydroxyl (OH) radical, are of significant interest due to their relevance in atmospheric chemistry. researchgate.netresearchgate.net The reaction can proceed through two main mechanisms: hydrogen-atom abstraction from the ethyl group or the aromatic ring, and OH radical addition to the ring. researchgate.netacs.org

Computational studies using Density Functional Theory (DFT) methods like MPWB1K and BB1K have been employed to investigate the kinetics and thermochemistry of the this compound + OH reaction. researchgate.netresearchgate.net These studies indicate that at lower temperatures (around 298 K), the radical addition channel is generally preferred for aromatic hydrocarbons. acs.org However, for this compound, H-atom abstraction is also a significant reaction channel even at this temperature. researchgate.net At higher temperatures (above 300 K), the hydrogen abstraction reaction becomes the dominant pathway. researchgate.net

The calculated total rate constant for the this compound + OH reaction at 298 K using the MPWB1K method is approximately 1.1×10⁻¹² cm³ molecule⁻¹ s⁻¹, which is in reasonable agreement with the experimental value of 3.9×10⁻¹² cm³ molecule⁻¹ s⁻¹. researchgate.net

Determination of Barrier Heights and Identification of Reactive Channels

Theoretical calculations are crucial for determining the barrier heights for the different reaction pathways of this compound with radicals like OH, which helps in identifying the most reactive channels under various temperature conditions. researchgate.netresearchgate.net

For the reaction of this compound with the OH radical, barrier heights for all potential addition and abstraction processes have been calculated. researchgate.netresearchgate.net These calculations reveal that the thermodynamic and kinetic preference for different reaction sites depends on the temperature. While radical addition to the aromatic ring is favored at lower temperatures, the lower activation barriers for H-atom abstraction make this channel dominant at higher temperatures. acs.org

In general, for reactions of radicals with aromatic hydrocarbons, the barrier heights for H-atom abstraction from different sites correlate well with the corresponding C-H bond dissociation enthalpies. acs.org The preference for reactivity with aromatic hydrocarbons generally increases in the order O(³P) < H < OH. acs.org

Table 4: Calculated Gas-Phase Enthalpy of Formation for Ethylpyridine Isomers

| Compound | Gas-Phase Standard Molar Enthalpy of Formation (kJ mol⁻¹) at 298.15 K | Reference |

|---|---|---|

| 2-Ethylpyridine | 79.4 ± 2.6 | nih.gov |

| This compound | 81.0 ± 3.4 | nih.gov |

Data obtained from combustion calorimetry and Calvet microcalorimetry.

Applications of 4 Ethylpyridine in Scientific Research

Role in Catalysis

This compound and its derivatives are significant in the field of catalysis. They can act as ligands, stabilizing metal centers in homogeneous catalysis. researchgate.net Research has shown that in certain reactions, 2- and 3-ethylpyridine (B110496) outperform unsubstituted pyridine (B92270), with this compound also demonstrating notable catalytic activity. leeds.ac.uk In some Ni-catalyzed cross-coupling reactions, this compound has been evaluated as an additive. nih.gov Furthermore, heteronuclear complexes containing this compound have been synthesized and investigated for their catalytic activity in the oxidation of alcohols. tandfonline.com

Coordination Chemistry of this compound with Metal Centers

Use as a Chemical Intermediate

This compound is a valuable chemical intermediate, serving as a starting material or building block for the synthesis of more complex molecules. ontosight.aisolubilityofthings.comnordmann.global It is used in the production of pharmaceuticals and agrochemicals. nordmann.globalcymitquimica.com For example, its derivative, 2-Amino-4-ethylpyridine, is a precursor in the synthesis of other organic compounds and is considered an analog of the antibiotic pirlimycin. fishersci.no The synthesis of the drug pioglitazone (B448) involves an intermediate derived from 2-methyl-5-ethylpyridine, a related alkylpyridine. beilstein-journals.org The reactivity of the pyridine ring and the ethyl group allows for various chemical modifications, making it a versatile platform for organic synthesis. cymitquimica.comyorku.ca

Applications in Coordination Chemistry and Materials Science

In coordination chemistry, this compound functions as a ligand, binding to metal ions to form coordination complexes, coordination polymers, and metal-organic frameworks (MOFs). cymitquimica.comx-mol.netresearchgate.netresearchgate.net The nitrogen atom of the pyridine ring readily coordinates with metal centers. researchgate.net Researchers have synthesized and characterized various heteronuclear coordination polymers incorporating this compound and other ligands like cyanide. researchgate.net These materials can exhibit interesting three-dimensional structures. researchgate.net The formation of such coordination compounds is influenced by the stoichiometry of the reactants. researchgate.net In materials science, alkylpyridines are used in the synthesis of polymers. ontosight.ai The incorporation of this compound into polymer formulations can be explored to potentially enhance properties like thermal stability. chemimpex.com

Conclusion

Coordination Chemistry and Supramolecular Interactions of 4 Ethylpyridine

4-Ethylpyridine (B106801) in the Formation of Coordination Complexes

This compound readily forms stable complexes with a variety of transition metals. The ethyl group at the 4-position provides a moderate steric profile and can influence the packing and solubility of the resulting complexes without directly participating in coordination.

The synthesis of metal-4-Ethylpyridine complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be isolated as crystalline solids and are characterized by a suite of analytical techniques to determine their structure and composition.

For instance, an iron(II) complex, [{(2,4-(CH3)2C6H3O)2PS2}2Fe{NC5H4(C2H5)-4}2], has been synthesized and its structure elucidated by single-crystal X-ray analysis. researchgate.net The analysis revealed a mononuclear structure where the Fe(II) ion is chelated by four sulfur atoms from two diphenyldithiophosphate ligands and is axially coordinated to the nitrogen atoms of two this compound ligands, resulting in an octahedral geometry. researchgate.net

Similarly, diiron(II) carboxylate complexes incorporating this compound have been prepared by displacing labile ligands like tetrahydrofuran (B95107) (THF). nih.gov The complex [Fe₂(μ-O₂CArᵀᵒˡ)₂(O₂CArᵀᵒˡ)₂(4-Etpy)] (where -O₂CArᵀᵒˡ is 2,6-di(p-tolyl)benzoate) was synthesized by reacting [Fe₂(μ-O₂CArᵀᵒˡ)₂(O₂CArᵀᵒˡ)₂(THF)₂] with this compound. nih.gov X-ray crystallography confirmed that these complexes feature doubly-bridged metal centers. nih.gov

Alkyl(ligand)cobaloximes of the type [RCo(DH)₂L], where L is this compound and R is an alkyl group like CH₃ or C₂H₅, have also been synthesized. These are formed by reacting the corresponding alkyl(aquo)cobaloximes with this compound. researchgate.net Characterization of these complexes is typically achieved through electronic, IR, ¹H NMR, and ¹³C NMR spectroscopy. researchgate.net

Table 1: Examples of Synthesized Metal-4-Ethylpyridine Complexes

| Complex Formula | Metal Center | Synthesis Method | Characterization Techniques | Reference |

|---|---|---|---|---|

| [{(2,4-(CH₃)₂C₆H₃O)₂PS₂}₂Fe{NC₅H₄(C₂H₅)-4}₂] | Iron(II) | Reaction of iron(II) bis(2,4-dimethylphenyl)dithiophosphate with this compound | Elemental Analysis, Magnetic Moment, IR Spectroscopy, Single Crystal X-ray Analysis | researchgate.net |

| [Fe₂(μ-O₂CArᵀᵒˡ)₂(O₂CArᵀᵒˡ)₂(4-Etpy)] | Diiron(II) | Ligand displacement from [Fe₂(μ-O₂CArᵀᵒˡ)₂(O₂CArᵀᵒˡ)₂(THF)₂] | FT-IR, Elemental Analysis, X-ray Crystallography | nih.gov |

| [RCo(DH)₂L] (L = this compound) | Cobalt(III) | Reaction of alkyl(aquo)cobaloximes with this compound | Electronic, IR, ¹H NMR, ¹³C NMR Spectroscopy | researchgate.net |

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. This compound has been successfully employed in the synthesis of three-dimensional (3D) heteronuclear coordination polymers.

A series of isostructural 3D polymers with the general formula {[Cd₃(4epy)₁₂M₂(µ-CN)₆(CN)₆]∙4H₂O}n (where M = Cr(III), Fe(III), or Co(III)) have been synthesized and characterized. researchgate.netsinop.edu.trresearchgate.net Single-crystal X-ray diffraction studies showed that in these structures, each Cd(II) ion is coordinated to four nitrogen atoms from this compound ligands and two nitrogen atoms from bridging cyanide ligands, resulting in a distorted octahedral geometry. sinop.edu.trresearchgate.net The metal ions [Cr(III), Fe(III), or Co(III)] are coordinated by six carbon atoms from the cyanide ligands. sinop.edu.trresearchgate.net

The spectroscopic properties of these polymers have been investigated using FT-IR and Raman spectroscopy. sinop.edu.trresearchgate.net Thermal analyses (TG/DTA) have been performed to understand their stability and decomposition behavior. sinop.edu.tr For example, one such compound displayed a single-phase transition at approximately 413 K, as revealed by differential scanning calorimetry. researchgate.net Another study on a nickel(II) thiocyanate (B1210189) polymer with 4-methylpyridine (B42270), a close analog, showed that upon heating, the compound loses half of its pyridine-based ligands, transforming into a new, more ligand-deficient compound. iucr.org

Table 2: Properties of a 3D Heteronuclear Coordination Polymer Containing this compound

| Property | Finding | Technique | Reference |

|---|---|---|---|

| Crystal Structure | 3D polymeric network with [Cd₆M₆(CN)₁₂] clusters (M=Cr, Fe, Co) | Single-Crystal X-ray Diffraction (SC-XRD) | sinop.edu.trresearchgate.net |

| Cd(II) Coordination | Distorted octahedral, coordinated by four this compound N atoms and two cyanide N atoms | SC-XRD | sinop.edu.trresearchgate.net |

| M(III) Coordination | Octahedral, coordinated by six cyanide C atoms | SC-XRD | sinop.edu.trresearchgate.net |

| Phase Purity | Confirmed for bulk samples | Powder X-ray Diffraction (PXRD) | sinop.edu.tr |

| Thermal Behavior | Investigated for stability and decomposition pathways | Thermogravimetry/Differential Thermal Analysis (TG/DTA) | sinop.edu.tr |

| Optical Properties | A related semiconducting hybrid material showed an optical gap of 2.64 eV | UV-Vis Spectroscopy | researchgate.net |

Synthesis and Characterization of Metal-4-Ethylpyridine Complexes

Halogen Bonding in this compound Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). rsc.org The nitrogen atom of this compound is an effective halogen bond acceptor, particularly for iodine-based systems. This interaction is highly directional, a property that is exploited in the construction of ordered supramolecular structures. rsc.orgscispace.com

A specific type of halogen bond, the O-I-N bond, has been studied in complexes formed between dihypoiodites and this compound. rsc.orgscispace.com Four such bis(O–I–N) compounds were synthesized from the silver(I) dicarboxylate salts of phthalic acid, tetrafluorophthalic acid, isophthalic acid, or terephthalic acid, which were reacted with elemental iodine and this compound. rsc.orgscispace.com

These compounds were characterized in both solution and solid states. rsc.org Solid-state analysis via X-ray diffraction provided precise measurements of the bond lengths. For example, in the complex derived from phthalic acid, the O–I bond length was found to be 2.153(5) Å and the I–N bond length was 2.305(5) Å. rsc.org In contrast, the complex with tetrafluorophthalic acid exhibited a longer O–I bond (2.223(6) Å) and a shorter I–N bond (2.208(6) Å), demonstrating an inverse relationship between the two. rsc.org

In solution, ¹⁵N NMR spectroscopy is a powerful tool to characterize these interactions. rsc.orgresearchgate.net The ¹⁵N NMR chemical shift of free this compound is approximately -75.6 ppm. Upon formation of the O-I-N halogen bond, this signal experiences a dramatic downfield shift to around -160 ppm, confirming the participation of the pyridine (B92270) nitrogen in the halogen bond. rsc.orgresearchgate.net

Table 3: Solid-State Bond Lengths in Dihypoiodite-4-Ethylpyridine Complexes

| Complex | O–I Bond Length (Å) | I–N Bond Length (Å) | O···N Distance (Å) | Reference |

|---|---|---|---|---|

| (phthaloyl-OI)(4-Etpy)₂ | 2.153(5) | 2.305(5) | 4.41(1)–4.45(1) | rsc.orgscispace.com |

| (tetrafluorophthaloyl-OI)(4-Etpy)₂ | 2.223(6) | 2.208(6) | 4.41(1)–4.45(1) | rsc.orgscispace.com |

The directionality and strength of halogen bonds make them ideal for engineering complex supramolecular architectures. rsc.orgscispace.com The reliable, linear geometry of interactions like the [N–I–N]⁺ bond has been utilized in self-assembly processes. rsc.orgrsc.org

This concept has been extended to create porous crystalline materials known as Halogen-Bonded Organic Frameworks (XOFs). rsc.orgrsc.orgacs.org These materials are analogous to the more common Metal-Organic Frameworks (MOFs) and Hydrogen-Bonded Organic Frameworks (HOFs). acs.org In XOFs, halogen bonds serve as the primary linkers holding the organic building blocks together. acs.orgnih.gov Researchers have constructed 2D XOFs using tridentate pyridine-based ligands and iodine cations, forming [N···I⁺···N] linkages that create extended, ordered networks. nih.gov Although these specific examples did not use this compound, the principles demonstrated are directly applicable, and the strong, directional O-I-N and N-I-N bonds involving this compound make it a prime candidate for incorporation into such advanced materials. rsc.orgscispace.com

Characterization of O-I-N Halogen Bonds

Metal-Ligand Interactions with Porphyrins and Other Macrocycles

This compound can act as an axial ligand, coordinating to the central metal ion of macrocyclic compounds like porphyrins and calixarenes. nih.govchesci.com These interactions are crucial in mimicking biological systems and developing new materials for catalysis and molecular recognition.

The interaction of this compound with zinc-porphyrin (Zn-porphyrin) has been studied using nano-electrospray ionization (nano-ESI) mass spectrometry. nih.govcapes.gov.br This technique allows for the on-line monitoring of the formation of the metal-ligand complex in solution. nih.gov Studies have also been conducted on six-coordinate oxovanadium(IV) and chlorochromium(III) porphyrin complexes with this compound as an axial ligand. chesci.com These complexes were synthesized by reacting the respective metalloporphyrins with this compound in chloroform (B151607) and were characterized by elemental analysis, IR, and UV-visible spectroscopy. chesci.com

The binding of this compound to zinc porphyrins complexed with anionic thiacalix capes.gov.brarenes has also been investigated. semanticscholar.org The formation of a ternary complex was recognized, and the binding constants were determined. semanticscholar.org Similarly, a Zn-porphyrin capped with a calix capes.gov.brarene was shown to offer a confined cavity for the selective binding of small organic molecules, and it was capable of distinguishing between pyridine and 4-methylpyridine, a close structural analog of this compound. mdpi.com

Supramolecular Host-Guest Chemistry Involving this compound as a Guest

This compound's distinct molecular dimensions, aromatic character, and the presence of a nitrogen lone pair make it an effective guest molecule in the field of supramolecular chemistry. Its ability to participate in various non-covalent interactions—including hydrogen bonding, π-π stacking, C–H···π interactions, and metal coordination—allows it to be encapsulated by a diverse range of host molecules. These hosts, possessing cavities of complementary size and electronic properties, can selectively bind this compound, leading to the formation of stable host-guest complexes. The study of these assemblies provides insight into molecular recognition principles and the development of functional supramolecular systems.

Research has demonstrated the encapsulation of this compound within several classes of macrocyclic and cage-like hosts, including calixarenes, porphyrins, and Werner complexes. The nature of the host-guest interaction is highly dependent on the host's architecture and the surrounding medium.

Inclusion with Calixarene Hosts

Water-soluble calixarenes have been identified as effective hosts for neutral guest molecules like this compound in aqueous media. The binding is facilitated by the hydrophobic cavity of the calixarene, which accommodates the ethyl and pyridyl groups of the guest. For instance, a water-soluble calix nih.govarene featuring carboxylate functions at the upper rim and a hydrophilic mouth has been shown to enhance the binding of this compound. semanticscholar.org The recognition process is driven by a combination of hydrophobic interactions and, in some cases, electrostatic interactions between the guest and the functional groups of the host. In one study, crystallization of a tris-p-carboxylatocalix nih.govarene from this compound led to the formation of self-assembled triply helical nanotubes, demonstrating how the guest can template the supramolecular structure of the host.

Complexation with Porphyrin-Based Hosts

Porphyrins, particularly metalloporphyrins, can act as hosts for pyridyl ligands through axial coordination to the central metal ion. This interaction is a cornerstone of biomimetic chemistry and has been explored in various supramolecular systems. The binding of this compound to zinc-porphyrins has been quantified using techniques like nano-electrospray ionization mass spectrometry (nano-ESI MS). These studies allow for the determination of association constants (Ka), which provide a measure of the stability of the host-guest complex. For example, the metal-ligand interaction between a Zn-porphyrin and this compound in acetonitrile (B52724) was investigated, revealing the formation of a stable complex. nih.gov Further studies have examined the binding of this compound to amphiphilic zinc porphyrins incorporated into liposomal bilayers, mimicking biological membranes. rsc.org

Table 1: Association Constants for this compound with Porphyrin Hosts This table presents association constants (Ka) determined for the complexation of this compound with different porphyrin-based host systems.

| Host System | Guest | Solvent | Ka (M-1) | Method | Reference |

|---|---|---|---|---|---|

| Zn-Porphyrin | This compound | Acetonitrile | 4.6 (± 0.4) x 10³ | Nano-ESI MS | nih.gov |

| Porphyrin 1b | 4-Methylpyridine* | H₂O | 3.55 x 10⁴ | UV-Vis Titration | semanticscholar.org |

Note: Data for 4-methylpyridine is included for comparison due to its structural similarity to this compound. The original study did not report the value for this compound itself but demonstrated strong binding for related ligands. semanticscholar.org

Encapsulation in Werner Complexes and MOFs

Werner complexes, such as tetrakis(this compound)di-isothiocyanatonickel(II) ([Ni(NCS)₂(4-EtPy)₄]), can form porous crystalline structures, known as clathrates, capable of encapsulating guest molecules. rsc.org More broadly, these types of coordination complexes are precursors to metal-organic frameworks (MOFs). While this compound often acts as a ligand to build the framework, certain structures can exhibit host properties. For example, the complex [Ni(this compound)₄(NCS)₂] is known to form a microporous β-phase that can act as a host, analogous to zeolites. acs.org In a different system, a co-crystallization experiment involving a drug-like molecule and this compound resulted in a structure where two molecules of this compound were completely encapsulated and isolated. scispace.com The guest molecules were held in place via weak C-H···N hydrogen bonds with the host's pyridyl groups. scispace.com

Interaction with Dihypoiodites via Halogen Bonding

A distinct form of host-guest chemistry involves the stabilization of reactive species through non-covalent interactions. This compound has been shown to form stable complexes with dihypoiodites through O–I–N halogen bonds. rsc.orgresearchgate.net In these structures, the nitrogen atom of this compound acts as a halogen bond acceptor, donating its lone pair to the electrophilic region on the iodine atom. Four such bis(O–I–N) complexes were synthesized using the silver(I) dicarboxylate salts of various acids, elemental iodine, and this compound. rsc.org Characterization by ¹⁵N NMR spectroscopy showed a significant change in the chemical shift of the this compound nitrogen upon complexation, confirming the strong interaction. rsc.orgresearchgate.net

Table 2: ¹⁵N NMR Chemical Shifts of this compound in Halogen-Bonded Complexes This table shows the change in the ¹⁵N NMR chemical shift of this compound (4-EtPy) upon formation of O–I–N halogen-bonded complexes, indicating the strength of the interaction.

| Compound | ¹⁵N Chemical Shift (ppm) | Reference |

|---|---|---|

| Free 4-EtPy | -75.6 | rsc.org |

| (Phthaloyl-OI)(4-Etpy)₂ | -160.7 | rsc.org |

| (Isophthaloyl-OI)(4-Etpy)₂ | -159.5 | rsc.org |

| (Terephthaloyl-OI)(4-Etpy)₂ | -162.9 | rsc.org |

| (Benzoyl-OI)(4-Etpy) | -161.6 | rsc.org |

Environmental Transformations and Biodegradation of 4 Ethylpyridine

Microbial Degradation Pathways of Alkylpyridines

The microbial breakdown of alkylpyridines, such as 4-ethylpyridine (B106801), is a critical process in the natural attenuation of these environmental contaminants. Bacteria and other microorganisms have evolved specific enzymatic pathways to utilize these compounds as sources of carbon, nitrogen, and energy.

The biodegradation of alkylpyridines can be initiated by one of three primary types of reactions: oxidation of the aromatic ring, oxidation of the alkyl group, or reduction of the aromatic ring. oup.comoup.com

Aromatic Ring Oxidation: This is a common initial step, often involving hydroxylation. In the case of this compound, several studies have shown that the degradation pathway begins with the oxidation of the pyridine (B92270) ring. oup.comoup.com For instance, degradation by mixed cultures of aerobic bacteria and by specific strains like Pseudonocardia sp. M43 proceeds via an initial hydroxylation step. oup.comoup.com This involves the introduction of a hydroxyl group onto the pyridine ring, making it more susceptible to subsequent cleavage.

Alkyl Group Oxidation: This pathway involves the oxidation of the ethyl side chain. While this has been reported for other alkylpyridines, such as 3-methylpyridine, it is a less commonly documented initial step for this compound degradation compared to ring hydroxylation. oup.com

Ring Reduction: The reduction of the pyridine ring is another potential initiating reaction. oup.comoup.com This mechanism, however, is more frequently suggested for the degradation of the parent compound, pyridine, rather than its alkylated derivatives. oup.com

A key microorganism identified for its ability to break down this compound is Pseudonocardia sp. strain M43. oup.comnih.govkribb.re.kr This filamentous bacterium was isolated from sludge and can utilize both 4-methylpyridine (B42270) and this compound as its sole source of carbon, nitrogen, and energy. oup.comoup.comnih.gov Strain M43 was identified and classified based on its 16S rRNA gene sequence. oup.comkribb.re.kr In laboratory batch flask cultures, strain M43 demonstrated its efficacy by completely degrading 1.63 mM of this compound within 209 hours. oup.com Besides this compound, this versatile strain can also degrade other related compounds, including pyridine, 3,4-dimethylpyridine, and 4-carboxypyridine. oup.comnih.gov

Table 1: Degradation Capabilities of Pseudonocardia sp. strain M43

| Compound | Degradation Confirmed | Notes |

| This compound | Yes | Utilized as sole source of C, N, and energy. oup.com |

| 4-Methylpyridine | Yes | Utilized as sole source of C, N, and energy. oup.com |

| Pyridine | Yes | oup.comnih.gov |

| 3,4-Dimethylpyridine | Yes | oup.comnih.gov |

| 4-Carboxypyridine | Yes | oup.comnih.gov |

| 2-Hydroxy-4-methylpyridine | Yes | oup.comnih.gov |

Identifying the intermediate products (metabolites) is crucial for elucidating the degradation pathway.

Aerobic Degradation: Under aerobic conditions, the degradation of this compound by Pseudonocardia sp. strain M43 proceeds through an initial hydroxylation of the aromatic ring. oup.comnih.gov The primary metabolite transiently accumulated during this process has been identified as 2-hydroxy-4-ethylpyridine . oup.comoup.comnih.gov Similarly, investigations with other mixed aerobic bacterial cultures identified 4-ethyl-2(1H)-pyridone (a tautomer of 2-hydroxy-4-ethylpyridine) as an intermediate product of this compound degradation.